1-[3-(4-tert-butylphenoxy)propyl]piperidine, often referred to as DL76 in scientific literature, is a novel non-imidazole compound that acts as a histamine H3 receptor antagonist. [, , , ] It is considered a promising candidate for further development as a potential therapeutic agent for diseases like Parkinson's disease due to its dual-target activity. []
Synthesis Analysis
While specific synthesis pathways for 1-[3-(4-tert-butylphenoxy)propyl]piperidine are not detailed in the provided abstracts, its design was based on the structure of similar 4-tert-butylphenoxyalkoxyamines. [] These molecules commonly employ modifications such as:
The synthesis of related compounds often involves reactions like Aza-Wittig reactions, cyclization of carbodiimides with phenolic compounds under alkaline conditions, and reactions with 2,5-diamino-1,3,4-thiadiazole. [, ]
Molecular Structure Analysis
Pharmacokinetics and Tissue Distribution
Rapid distribution into various organs, including the liver, kidney, brain, and lungs. []
Significantly higher exposure in the lungs and brain compared to serum, with AUCs approximately 30 times higher. []
A high volume of distribution (16.1 L/kg), exceeding total body water, suggesting extensive tissue binding. []
Moderate clearance rates with a systemic serum clearance of 10.08 L/h/kg and an estimated blood clearance of 5.64 L/h/kg. []
A bioavailability of 60.9% after intragastric administration, indicating good absorption from the gastrointestinal tract. []
Protein Binding
In vitro studies using equilibrium dialysis revealed that 1-[3-(4-tert-butylphenoxy)propyl]piperidine binds to bovine serum albumin (BSA) with a dissociation constant of 49.20 μM. [] The binding interaction exhibits positive cooperativity, suggesting that the binding of one molecule to BSA may enhance the binding of subsequent molecules. []
Compound Description: DL76 is a novel non-imidazole histamine H3 receptor antagonist [, ]. Studies have demonstrated its potential as a dual-target ligand for Parkinson's disease due to its combined histamine H3 receptor (H3R) antagonism and monoamine oxidase B (MAO B) inhibitory activity []. Research indicates DL76 exhibits rapid distribution into various organs, including the liver, kidney, brain, and lungs, with the highest exposure observed in the lungs and brain [].
Relevance: DL76 shares a nearly identical structure with 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine, differing only in the cyclic amine moiety. While the core structure remains the same, incorporating piperidine instead of pyrrolidine in DL76 significantly impacts its interaction with H3R and MAO B, making it a relevant compound for comparative analysis in drug development []. Both compounds share the same 4-tert-butylphenoxypropyl scaffold, suggesting potential similarities in their pharmacokinetic properties, such as absorption and distribution [].
Compound Description: This compound is a potent poly(ADP-ribose) polymerase (PARP) inhibitor with promising anticancer activity []. It exhibits strong inhibitory activity against both PARP-1 and PARP-2, comparable to the reference drug veliparib [].
Relevance: Although this compound belongs to a different chemical class than 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine, it highlights the biological significance of the pyrrolidine moiety present in both structures []. The pyrrolidine ring often serves as a crucial scaffold in medicinal chemistry, influencing molecular interactions and potentially contributing to the observed biological activities [, ]. Understanding the role of pyrrolidine within different chemical contexts can offer valuable insights for developing compounds like 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine with potential therapeutic applications.
Compound Description: PTP is synthesized through the Aza-Wittig reaction and has been investigated for its interaction with bovine serum albumin (BSA) []. Studies using fluorescence and UV absorption spectroscopy revealed that PTP interacts with BSA through hydrogen binding and Van der Waals forces [].
Relevance: The structural similarity between PTP and 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine lies in the presence of the 4-tert-butylphenoxy group []. This shared moiety suggests potential similarities in their physicochemical properties, particularly lipophilicity. Exploring the binding interactions of PTP with BSA could provide insights into the potential binding behavior of 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine with serum proteins, a critical aspect of drug pharmacokinetics.
Hexa(4-tert-butylphenoxy) substituted trithiadodecaaza[30]hexaphyrin and Its Metal Complexes
Compound Description: This family of compounds consists of a newly synthesized hexa(4-tert-butylphenoxy) substituted trithiadodecaaza[30]hexaphyrin and its corresponding NiII, CuII, CoII, and ZnII 3:1 metallocomplexes []. These macrocyclic compounds have been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H NMR, 13C NMR, and mass spectrometry [].
Compound Description: 11C-PNU-157760 is a radiolabeled compound developed as a potential positron emission tomography (PET) radioligand for imaging 5-HT1A receptors in vivo []. Despite demonstrating the ability to cross the blood-brain barrier, its low specific-to-nonspecific binding ratio in vivo limited its utility as a promising radioligand for 5-HT1A receptors [].
Relevance: Although 11C-PNU-157760 belongs to a different chemical class than 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine, it offers a valuable comparison regarding structure-activity relationships []. Both compounds share a similar backbone structure consisting of an aromatic ring connected to a piperazine or pyrrolidine ring via a propyl linker. Examining the structural modifications in 11C-PNU-157760, such as the introduction of the methoxy and phenyl groups, can provide insights into optimizing the structure of 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine for specific biological interactions.
Compound Description: This compound class represents a group of NS5A inhibitors explored for their potential in treating viral diseases, particularly hepatitis C (HCV) and hepatitis GBV-C viruses [].
Relevance: While structurally dissimilar to 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine, these compounds highlight the significance of pyrrolidine derivatives in medicinal chemistry, particularly in antiviral research []. The presence of multiple chiral centers and the complex structure of these NS5A inhibitors underscores the importance of stereochemistry in drug design and its potential impact on biological activity and selectivity. This emphasizes the need to consider stereochemical aspects when investigating the properties and potential applications of 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine.
N-(4-Methylpiperazin-1-yl)- and N-[3-(4-Methylpiperazin-1-yl)propyl] Derivatives of 3-Aryl- and 3-Spirocycloalkyl-pyrrolidine-2,5-dione
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity []. The research showed that incorporating an aromatic ring at the 3-position of the pyrrolidine-2,5-dione structure resulted in anticonvulsant activity in the maximum electroshock (MES) seizure test, while introducing a spirocycloalkyl ring abolished this activity [].
Compound Description: SC-57461A is a potent leukotriene A4 (LTA4) hydrolase inhibitor identified through structure-activity relationship studies based on a screening hit, SC-22716 []. SC-57461A demonstrated potent inhibition of LTA4 hydrolase and good oral activity in a mouse ex vivo whole blood LTB4 production assay, making it a promising candidate for treating inflammatory diseases [].
Relevance: SC-57461A exhibits structural similarities to 1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine, particularly in the presence of the phenoxypropyl moiety []. This shared structural feature suggests potential similarities in their physicochemical properties. Additionally, the successful development of SC-57461A as a clinical candidate highlights the potential of compounds containing a phenoxypropyl group as valuable starting points for medicinal chemistry endeavors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.